N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H26N6O5S and its molecular weight is 474.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Bilastine, is a novel, non-sedating H1-antihistamine . It selectively acts on peripheral histamine receptors, without affecting other histamine receptors .
Mode of Action
Bilastine binds to the H1 histamine receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms .
Biochemical Pathways
The binding of Bilastine to H1 histamine receptors prevents the activation of these receptors by histamine. This prevents the cascade of biochemical reactions that lead to allergic symptoms. It also inhibits the release of histamine and IL-4 from mast cells and peripheral granulocytes .
Pharmacokinetics
It is known that the compound is rapidly absorbed after oral administration, has good tolerability, safety, and high bioavailability .
Result of Action
The result of Bilastine’s action is the alleviation of allergic symptoms. By blocking the action of histamine, it prevents the body’s allergic response, thereby reducing symptoms such as sneezing, itching, runny nose, and watery eyes .
Properties
IUPAC Name |
2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS.C2H2O4/c1-13-20-16-5-3-4-6-17(16)25(13)11-15-7-9-24(10-8-15)12-18(26)21-19-23-22-14(2)27-19;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3,(H,21,23,26);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQQQMIQGGQHDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=NN=C(S4)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.